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molecular formula C12H12N2O2 B8580328 5-(4-methoxyphenyl)-6-methyl-2H-pyridazin-3-one

5-(4-methoxyphenyl)-6-methyl-2H-pyridazin-3-one

Cat. No. B8580328
M. Wt: 216.24 g/mol
InChI Key: TXHSKCHWGSZCOC-UHFFFAOYSA-N
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Patent
US08207168B2

Procedure details

5-(4-methoxyphenyl)-6-methyl-2H-pyridazin-3-one was prepared from 1-(4-methoxy-phenyl)propan-2-one and glyoxalic acid and hydrazine hydrate using the procedure described in Example 86 Step 1; Mp 255-256° C.; MS m/z 203 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=O)[CH3:11])=[CH:5][CH:4]=1.[C:13]([OH:17])(=O)[CH:14]=O.O.[NH2:19][NH2:20]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([CH3:11])=[N:20][NH:19][C:13](=[O:17])[CH:14]=2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC(NN=C1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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